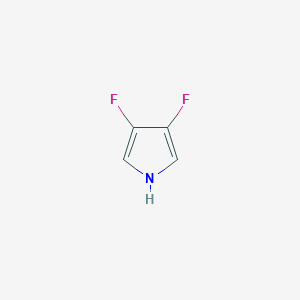

3,4-difluoro-1H-pyrrole

描述

Structure

2D Structure

属性

IUPAC Name |

3,4-difluoro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N/c5-3-1-7-2-4(3)6/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJOPWQYDZAFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472976 | |

| Record name | 3,4-difluoro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120047-51-0 | |

| Record name | 3,4-difluoro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Strategies

Pyrrole (B145914) Ring Construction via Fluorine-Containing Precursors

This overarching strategy focuses on assembling the pyrrole heterocycle from starting materials where the carbon-fluorine bonds are pre-established. This approach avoids the often harsh conditions required for direct fluorination of a pre-formed pyrrole ring, which can lead to issues with regioselectivity and substrate stability.

The formation of five-membered rings via 5-endo-trig cyclizations is generally considered a disfavored process according to Baldwin's rules, which are based on stereoelectronic requirements for optimal orbital overlap. rsc.orgwikipedia.org However, the presence of vinyl fluorines can significantly alter the electronic properties and geometry of the substrate, enabling this "anti-Baldwin" cyclization pathway. researchgate.net In these approaches, an intramolecular nucleophilic attack by a nitrogen atom on a gem-difluoroalkene moiety proceeds with the loss of a vinylic fluorine atom to furnish the cyclized product. researchgate.net While this strategy has been successfully applied to generate 2-fluoropyrrolines from gem-difluoroalkenes bearing a homoallylic tosylamido group, its direct application for the synthesis of aromatic 3,4-difluoro-1H-pyrrole is less commonly documented. researchgate.net The key principle relies on the ability of the two vinylic fluorine atoms to facilitate the otherwise kinetically challenging 5-endo-trig ring closure. researchgate.net

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of complex heterocyclic systems under mild conditions. organic-chemistry.org Various metals, including zinc and rhodium, have been used to catalyze the conversion of dienyl azides into substituted pyrroles. organic-chemistry.org In the context of fluorinated pyrroles, these methods often involve the cyclization of fluorinated precursors. Many of these reactions proceed through intermediates like β-fluoro alkylmetals, which can readily undergo β-fluoride elimination to yield monofluoroalkene products. nih.gov The development of transition metal-catalyzed reactions that proceed with fluorine retention to deliver difluoromethylene-containing products is an ongoing area of research. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations, including the formation of heterocyclic rings. mdpi.com For the synthesis of fluorinated pyrroles, palladium-catalyzed reactions such as Heck-type cyclizations have been explored. rsc.org One notable example is the palladium-catalyzed 5-endo-trig alkene insertion starting from 3,3-difluoroallyl ketone O-pentafluorobenzoyloximes. This reaction proceeds through an aminopalladium species to provide access to 5-fluoro-3H-pyrroles. rsc.org While not directly yielding the 1H-pyrrole, this method establishes the core fluorinated five-membered ring. Other palladium-catalyzed processes, such as the cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes, produce fluorinated alkene structures that are valuable intermediates in complex synthesis. nih.gov

A summary of a representative palladium-catalyzed cyclization is presented below.

| Substrate | Catalyst / Reagents | Product | Yield | Reference |

| 3,3-difluoroallyl ketone O-pentafluorobenzoyloxime | Pd(OAc)2, P(o-tol)3, Cs2CO3 | 5-fluoro-3H-pyrrole derivative | Not specified | rsc.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity from simple precursors. bohrium.comorientjchem.org They are characterized by high atom economy, operational simplicity, and the ability to construct diverse molecular libraries. orientjchem.orgresearchgate.net Several MCRs have been developed for the synthesis of polysubstituted pyrroles. orientjchem.org For instance, a four-component coupling of aldehydes, amines, and nitroalkanes can yield tetrasubstituted pyrroles. researchgate.net The application of MCRs to the synthesis of specifically 3,4-difluorinated pyrroles involves the use of fluorinated starting materials. One such strategy is a three-component reaction using lithiated alkoxyallenes, nitriles, and perfluorinated carboxylic acids to produce highly substituted pyridine (B92270) derivatives, showcasing a powerful approach for incorporating fluorinated groups into heterocycles. nih.gov While direct MCR synthesis of this compound is not extensively documented, the principles of MCRs provide a promising avenue for future development in this area.

The [2+3] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. mdpi.com This approach has been successfully employed for the first synthesis of N-unsubstituted this compound. colab.ws The strategy involves the thermal reaction between a substituted aziridine (B145994), which serves as the 1,3-dipole precursor, and a fluorinated dipolarophile. colab.ws

In this specific synthesis, an N-tert-butyl 2-alkoxycarbonyl aziridine reacts with chlorotrifluoroethylene (B8367). The reaction proceeds through the formation of an intermediate N-tert-butyl-3,4-difluoropyrrole derivative. The final step involves the dealkylation of the protecting group from the nitrogen atom, typically using a strong acid like trifluoromethanesulfonic acid, to yield the target this compound. colab.ws

| Reactant 1 | Reactant 2 | Key Step | Product | Reference |

| N-tert-butyl 2-alkoxycarbonyl aziridine | Chlorotrifluoroethylene | Thermal [2+3] cycloaddition, followed by dealkylation with trifluoromethanesulfonic acid | This compound | colab.ws |

Epoxide-based strategies offer an alternative pathway to fluorinated heterocycles. These methods often involve the ring-opening of an epoxide with a nucleophilic fluoride (B91410) source to install the fluorine atoms. ucla.edubeilstein-journals.org For the synthesis of 3,4-difluoropyrroles, this could involve a precursor such as a 3,4-dihydroxyproline (B1205037) derivative. acs.org Attempts to convert these diols into difluorides using deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) can lead to the desired difluorinated pyrrolidine (B122466). However, this transformation is often complicated by a competing side reaction: aromatization to the corresponding pyrrole. acs.org In certain cases, particularly with chlorohydrin precursors, the pyrrole can become the exclusive product. acs.org This competing aromatization pathway, while sometimes a hindrance, can be harnessed as a direct route to the pyrrole core. The key steps involve the initial formation of the five-membered ring, followed by fluorination and subsequent elimination/aromatization.

A representative reaction showing this transformation is detailed below.

| Precursor | Reagent | Observation | Product | Reference |

| 3,4-dihydroxyproline derivative (chlorohydrin) | DAST | Aromatization is the major pathway | Substituted pyrrole | acs.org |

| 3,4-dihydroxyproline derivative (β-hydroxy tosylate) | DAST | Aromatization is a significant side reaction (62% yield of pyrrole) | Substituted pyrrole | acs.org |

Bis-deoxyfluorination Approaches

One strategy for synthesizing vicinally difluorinated pyrrolidine rings, which can be precursors or related structures to 3,4-difluoropyrroles, involves the bis-deoxyfluorination of dihydroxyproline substrates. While aiming for difluorinated proline derivatives, these reactions can lead to aromatization, yielding pyrrole structures. For instance, the deoxyfluorination of 3,4-dihydroxyproline derivatives using reagents like diethylaminosulfur trifluoride (DAST) has been investigated. However, this transformation is often complicated by the formation of pyrrole byproducts through elimination, especially when dealing with substrates like chlorohydrins or β-hydroxy tosylates derived from epoxides. acs.org Treatment of a trans-3,4-ditriflate substituted pyrrolidine with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) can yield the corresponding trans-3,4-difluoropyrrolidine. acs.org Nevertheless, the attempt to prepare the ditriflate from a 3,4-dihydroxyproline precursor resulted in immediate aromatization to the pyrrole. acs.org This highlights that while bis-deoxyfluorination is a potential pathway, controlling the elimination side-reactions to favor the saturated pyrrolidine over the aromatic pyrrole is a significant challenge.

Direct Fluorination of Existing Pyrrole Systems

The most straightforward conceptual approach to fluoropyrroles is the direct conversion of C-H bonds on the pyrrole ring to C-F bonds using a suitable fluorinating agent. worktribe.com This "late-stage" fluorination is highly desirable but is complicated by the electron-rich nature of the pyrrole ring, which makes it susceptible to oxidation and polymerization, particularly with powerful electrophilic fluorinating agents. worktribe.comresearchgate.net Both electrophilic and nucleophilic methods have been explored, with varying degrees of success.

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich substrate. This is the most common method for the direct fluorination of aromatic and heteroaromatic systems. The high reactivity of the pyrrole nucleus, however, often leads to a lack of selectivity and the formation of polymeric materials. worktribe.comresearchgate.net The choice of fluorinating agent and the nature of the substituents on the pyrrole ring are critical for achieving successful outcomes.

N-Fluorobenzenesulfonimide (NFSI) is a widely used, commercially available electrophilic fluorinating agent known for its relative stability and ease of handling. rsc.org It has been successfully employed in the fluorination of various heterocycles. juniperpublishers.comthieme-connect.com In the context of pyrroles, NFSI can be used to introduce fluorine, although the reaction's success is highly dependent on the substrate. For example, lithiated pyrrole intermediates, generated from the corresponding bromo-pyrroles, can be quenched with NFSI to afford fluoropyrroles. worktribe.comsemanticscholar.org Direct C-H fluorination of pyrroles using NFSI is also possible, often requiring a catalyst or specific directing groups to achieve regioselectivity and overcome the substrate's propensity for oxidation. rsc.orgresearchgate.net While NFSI was tested as a fluorine source for the fluorination of an imidazole (B134444) derivative, it resulted in a lower yield compared to Selectfluor®. thieme-connect.com

Selectfluor® is a powerful and versatile electrophilic fluorinating agent. thieme-connect.com Its high reactivity, however, poses a significant challenge when applied to highly nucleophilic and easily oxidized substrates like pyrroles. worktribe.comworktribe.com Direct fluorination of simple, unprotected pyrroles such as pyrrole and N-methylpyrrole with Selectfluor® typically results in the formation of insoluble polymeric material rather than the desired fluorinated products. researchgate.net

To mitigate the oxidative polymerization, researchers have turned to pyrrole substrates bearing electron-withdrawing groups. worktribe.com The fluorination of various pyrrole-2-carboxylates has been assessed to develop a more effective methodology. worktribe.comresearchgate.net Even with these modifications, the yields of fluorinated products can be modest, and the regioselectivity can be difficult to control. researchgate.net The reaction conditions, including solvent and temperature, play a crucial role in the outcome. For many pyrrole substrates, Selectfluor®'s oxidizing properties can still dominate, limiting the scope of this approach for preparing fluoropyrrole products efficiently. worktribe.comworktribe.com Despite these challenges, Selectfluor® has been successfully used in the fluorination of a variety of other heterocyclic systems, including imidazoles, thiophenes, and indoles. thieme-connect.comacs.org

Table 1: Fluorination of N-Protected Pyrrole Derivatives with Selectfluor®

| N-Protecting Group | Reaction Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| -H | Selectfluor®, MeCN | Polymeric material | 0 | researchgate.net |

| -CH₃ | Selectfluor®, MeCN | Polymeric material | 0 | researchgate.net |

| 4-nitrobenzyl | Selectfluor®, MeCN, 20°C, 1h | Monofluorinated isomers | 15 (NMR Yield) | worktribe.com |

| 4-nitrobenzyl | Selectfluor®, MeCN, 20°C, 24h | Monofluorinated isomers | 15 (NMR Yield) | worktribe.com |

The use of nucleophilic fluorine sources to displace a leaving group on the pyrrole ring is another potential strategy. However, this approach is significantly less developed for pyrroles compared to electrophilic methods. There is only a limited number of examples in the literature. One such case involves anodic fluorination reactions utilizing triethylamine (B128534) dihydrogen trifluoride (Et₃N·2HF) as the nucleophilic fluorine source. These reactions generally suffer from low yields and the formation of significant quantities of polyfluorinated by-products, limiting their synthetic utility. worktribe.com

Electrophilic Fluorination Methodologies

Regioselective Synthesis Strategies

Given the challenges of controlling regioselectivity in direct fluorination, strategies that build the 3,4-disubstituted pyrrole ring from acyclic precursors or use directing groups offer a powerful alternative.

A highly effective method for the regioselective synthesis of 3,4-disubstituted 1H-pyrroles employs the ipso-directing property of a trimethylsilyl (B98337) group. nih.gov This strategy begins with 3,4-bis(trimethylsilyl)-1H-pyrrole. After protection of the ring nitrogen, a highly regioselective mono-iodination is achieved. This is followed by a palladium-catalyzed cross-coupling reaction to install the first substituent at the 4-position. The process is then repeated: a second ipso-iodination at the 3-position followed by another cross-coupling reaction introduces the second substituent. This stepwise approach allows for the synthesis of both symmetrical and unsymmetrical 3,4-disubstituted pyrroles. The choice of the N-protecting group is critical, with the p-toluenesulfonyl (tosyl) group proving superior as it can be readily removed after the desired substituents are in place. nih.gov While this specific example uses iodination and cross-coupling, the principle could be adapted for the introduction of fluorine.

A more direct regioselective synthesis of the 3,4-difluoropyrrole core involves a thermal [2+3] cycloaddition reaction. This method utilizes an N-tert-butyl 2-alkoxycarbonyl aziridine and chlorotrifluoroethylene to construct the pyrrole ring with the fluorine atoms already in the desired 3 and 4 positions. Subsequent dealkylation of the intermediate N-tert-butylpyrrole with trifluoromethanesulfonic acid provides the final N-unsubstituted this compound. colab.ws

Advanced Synthetic Protocols

Modern synthetic chemistry offers several advanced techniques to construct complex molecules with high efficiency. For 3,4-disubstituted pyrroles, including the difluorinated analogue, methods that leverage microwave energy, avoid transition metals, or employ electrochemical means have been developed to improve upon classical approaches.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. The application of microwave irradiation can significantly reduce the time required for the cyclization and formation of pyrrole rings compared to conventional heating methods. nih.govpensoft.net

One relevant general method is the Piloty-Robinson pyrrole synthesis, which can be adapted for 3,4-disubstituted products. nih.govnih.gov This reaction typically involves the synthesis of a symmetric azine from an aldehyde, followed by acylation and a thermally-driven colab.wscolab.ws-sigmatropic rearrangement and cyclization. The use of microwave energy can drastically shorten the time needed for the high-energy cyclization step. nih.govresearchgate.net While this method has been successfully applied to produce various 3,4-dialkylpyrroles in moderate to good yields, specific adaptation for the synthesis of this compound from fluorinated precursors is a logical but not yet explicitly detailed extension in the literature. nih.gov The primary advantage of this technique is the rapid and uniform heating, which minimizes side reactions and enhances efficiency. pensoft.net

Table 1: General Parameters for Microwave-Assisted Piloty-Robinson Synthesis

| Parameter | Description | General Range |

|---|---|---|

| Precursors | Symmetrical azine, Aromatic acid chloride | N/A |

| Solvent | Pyridine | N/A |

| Temperature | Elevated temperatures achieved via microwave | 120-150 °C |

| Time | Significantly reduced compared to conventional heating | 15-20 minutes |

| Yield | Moderate to good | 65-89% (for general pyrroles) pensoft.net |

Note: This table represents general conditions for the synthesis of 3,4-disubstituted pyrroles; specific conditions for the 3,4-difluoro analogue are not available.

The development of metal-free synthetic routes is of significant interest to avoid potential contamination of the final product with residual metals, which is particularly crucial in pharmaceutical applications. researchgate.net For this compound, a key metal-free approach involves a cycloaddition reaction.

The first reported synthesis of N-unsubstituted this compound utilized a thermal [2+3] cycloaddition reaction. colab.ws This process involves the reaction between an N-tert-butyl 2-alkoxycarbonyl aziridine and chlorotrifluoroethylene. The cycloaddition yields an intermediate N-tert-butyl-protected difluoropyrrole (B8296657). Subsequent dealkylation of this intermediate using a strong acid, such as trifluoromethanesulfonic acid, affords the final this compound. colab.ws This pathway provides direct access to the target compound without the need for any transition metal catalysts.

Table 2: Key Steps in Metal-Free [2+3] Cycloaddition Synthesis

| Step | Reactants | Key Transformation |

|---|---|---|

| 1. Cycloaddition | N-tert-butyl 2-alkoxycarbonyl aziridine, Chlorotrifluoroethylene | Thermal [2+3] cycloaddition to form the pyrrole ring |

| 2. Dealkylation | Intermediate N-tert-butylpyrrole, Trifluoromethanesulfonic acid | Removal of the N-tert-butyl protecting group |

Electrochemical synthesis represents a green and efficient alternative to traditional methods that often rely on chemical oxidants. Electro-oxidative annulation allows for the formation of heterocyclic rings through C-C and C-N bond construction under external oxidant-free conditions. researchgate.net This technique has been established as a general and practical protocol for synthesizing polysubstituted pyrroles from simple precursors like amines and aldehydes or ketones. researchgate.net

The process typically occurs in an undivided electrochemical cell, where anodic oxidation of the substrates initiates the cyclization cascade. researchgate.net While this methodology has been successfully applied to a range of substituted pyrroles, providing yields from moderate to good (42-79% for β-substituted pyrroles), its specific application for the synthesis of this compound has not been explicitly documented. researchgate.net The potential utility of this method lies in its mild conditions and avoidance of stoichiometric chemical oxidants, making it an attractive area for future research in the synthesis of fluorinated pyrroles.

Comparison of Synthetic Pathways

The choice of a synthetic pathway to this compound depends on factors such as desired efficiency, scalability, and purity requirements. A comparison of the discussed advanced protocols highlights their respective advantages and current limitations.

The metal-free thermal [2+3] cycloaddition stands as the only specifically documented pathway in the reviewed literature for the direct synthesis of this compound. colab.ws Its primary advantage is the avoidance of metal catalysts, ensuring a high-purity product. However, thermal cycloadditions may require high temperatures and careful control of reaction conditions.

Microwave-assisted synthesis offers a significant advantage in terms of reaction speed, potentially reducing synthesis times from hours to minutes. nih.gov For general 3,4-disubstituted pyrroles, it provides moderate to good yields. The main limitation is the current lack of published, specific examples applying this technique to fluorinated precursors for the target compound.

Electro-oxidative annulation is a promising green chemistry approach, eliminating the need for external chemical oxidants and often proceeding under mild conditions. researchgate.net Its limitation, similar to microwave synthesis, is the absence of specific research demonstrating its use for the synthesis of this compound.

Table 3: Comparative Overview of Synthetic Strategies

| Synthetic Pathway | Key Advantage(s) | Key Limitation(s) | Documented for this compound? |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields nih.govpensoft.net | Requires specific microwave equipment; lack of specific protocol for this compound | No |

| Metal-Free [2+3] Cycloaddition | Avoids metal catalysts, leading to high product purity colab.ws | May require harsh thermal and acidic deprotection conditions | Yes colab.ws |

| Electro-Oxidative Annulation | Green (no external oxidant), mild conditions, high atom economy researchgate.net | Requires electrochemical setup; lack of specific protocol for this compound | No |

Reactivity and Reaction Mechanisms

Aromatization Pathways

The synthesis of 3,4-difluoro-1H-pyrrole often involves an aromatization step from a non-aromatic precursor. One established method begins with 3,3,4,4-tetrafluoropyrrolidinium chloride. rsc.org This precursor undergoes an elimination reaction, removing two molecules of hydrogen fluoride (B91410) to generate the aromatic this compound ring. While this elimination proceeds with near-quantitative yield based on NMR analysis, the high volatility of the final product makes its isolation challenging, with reported isolated yields around 53%. rsc.org To circumvent the issue of low isolated yields due to volatility, a common strategy involves using the crude this compound directly in subsequent reactions, such as cyclocondensation to form porphyrins. rsc.org

Another pathway involves the deprotection and aromatization of N-Boc-protected 3,4-difluoroproline derivatives. For instance, attempts to open an epoxide ring in a proline precursor using reagents like Et₃N·3HF at elevated temperatures can lead to the formation of a pyrrole (B145914) derivative through deprotection and subsequent aromatization. acs.org Similarly, deoxyfluorination reactions on certain hydroxyproline (B1673980) precursors have been shown to yield the aromatized pyrrole as a major product. acs.org

Aromatization can also be a side reaction in the synthesis of related fluorinated compounds. During the synthesis of 3,4-difluoro-l-prolines, the treatment of a β-hydroxy tosylate with DAST (diethylaminosulfur trifluoride) resulted in the formation of the corresponding aromatized pyrrole in 62% yield. acs.org

| Precursor | Reagent/Condition | Product | Yield | Reference |

| 3,3,4,4-Tetrafluoropyrrolidinium chloride | Base (elimination of HF) | This compound | 53% (isolated) | rsc.org |

| N-Boc-epoxy-proline derivative | Et₃N·3HF, 130 °C | 2-carboxy-pyrrole derivative | Quantitative | acs.org |

| N-Boc-β-hydroxy tosyl-proline derivative | DAST | Aromatized pyrrole derivative | 62% | acs.org |

Substitution Reactions

The fluorine atoms strongly deactivate the pyrrole ring towards electrophilic attack while making the carbon atoms to which they are attached potential sites for nucleophilic attack.

In general, electrophilic aromatic substitution in pyrrole preferentially occurs at the C-2 (α) position because the resulting cationic intermediate (arenium ion) is stabilized by three resonance structures, compared to only two for attack at the C-3 (β) position. onlineorganicchemistrytutor.comlibretexts.orgyoutube.com However, the potent electron-withdrawing effect of the fluorine atoms at the 3 and 4 positions of this compound significantly deactivates the ring towards electrophiles. This deactivation can hinder or prevent typical electrophilic substitution reactions that are common for unsubstituted pyrrole. ijesi.org

Despite this deactivation, this compound undergoes acid-catalyzed condensation with aldehydes, which is a key step in the synthesis of β-octafluorinated porphyrins. ijesi.orgunl.edu This reaction can be considered a form of electrophilic substitution where the pyrrole attacks the protonated aldehyde. For example, condensation with various benzaldehydes in the presence of a Lewis acid like boron trifluoride etherate, followed by oxidation, yields β-octafluoro-meso-tetraarylporphyrins. unl.edunih.gov

The presence of fluorine atoms on the pyrrole ring makes it susceptible to nucleophilic aromatic substitution, a reaction not typically observed for unsubstituted pyrrole. This reactivity has been observed in derivatives of this compound, such as fluorinated porphyrins. When attempting to synthesize iron complexes of these porphyrins in dimethylformamide (DMF) at reflux, a complex mixture results from the nucleophilic substitution of fluorine atoms by dimethylamine, which is formed from the decomposition of the solvent. rsc.org This indicates that the C-F bonds in the β-positions of the constituent pyrrole rings are susceptible to attack by nucleophiles.

Oxidation Reactions

This compound can undergo oxidation reactions, notably oxidative polymerization and condensation. The high oxidation potential of the monomer, which is at least 500 mV more positive than that of pyrrole, makes its polymerization more challenging. rsc.org Bulk electrolytic oxidation is often the preferred method to form poly(3,4-difluoropyrrole), as chemical oxidants powerful enough to initiate polymerization might damage other components in a composite material, such as carbon supports. rsc.orgrsc.orgresearchgate.net Halogenated polypyrroles, including poly(difluoropyrrole), exhibit greater stability against oxidative degradation compared to native polypyrrole. rsc.orgrsc.org

A significant application of the oxidative reactivity of this compound is in the synthesis of β-octafluorocorroles and β-octafluoroporphyrins. It undergoes oxidative condensation with aromatic aldehydes to yield these important macrocycles. ijesi.orgnih.gov This process is a cornerstone for creating electron-deficient porphyrin-based systems with unique electronic properties. nih.gov

| Reaction Type | Reagents | Product | Reference |

| Electrolytic Oxidation | Bulk electrolysis in (n-C₄H₉)₄NClO₄/acetonitrile (B52724) | Poly(3,4-difluoropyrrole) | rsc.orgrsc.org |

| Oxidative Condensation | p-X-substituted benzaldehydes, acid catalyst, oxidation | β-octafluoro-meso-tris(para-X-phenyl)corroles | nih.gov |

| Oxidative Condensation | Aromatic aldehydes, BF₃·OEt₂, oxidation | β-octafluoro-meso-tetraarylporphyrins | ijesi.orgunl.edu |

Reduction Reactions

While the direct reduction of the this compound ring is not prominently documented, its derivatives are utilized in catalytic reduction processes. Cobalt complexes of β-octafluorinated corroles, which are synthesized from this compound, have been investigated as catalysts. rsc.org

Furthermore, composites made from poly(3,4-difluoropyrrole) have demonstrated electrocatalytic activity. A composite of Co-poly(difluoropyrrole) deposited on Vulcan carbon has been shown to be an active electrocatalyst for the two-electron reduction of oxygen in aqueous perchloric acid. rsc.org The electron-withdrawing fluorine atoms in the polymer backbone help to tune the electronic state of the coordinated cobalt ions, which are the active catalytic centers. rsc.orgresearchgate.net

Cycloaddition Reactions

Cycloaddition reactions are fundamental to the synthesis of the this compound core itself. A key synthetic route involves a thermal [2+3] cycloaddition between an N-substituted aziridine (B145994), such as N-tert-butyl 2-alkoxycarbonyl aziridine, and a fluoroalkene like chlorotrifluoroethylene (B8367). colab.wsdntb.gov.ua This reaction constructs the five-membered ring, which can then be converted to the final N-unsubstituted pyrrole. Domino reactions involving difluorocarbene and imines can also lead to fluorinated pyrrole derivatives through an intermediate azomethine ylide that undergoes a 1,3-dipolar cycloaddition. psu.edu

There is less information available regarding the participation of the aromatic this compound molecule itself as a reactant in subsequent cycloaddition reactions, such as Diels-Alder reactions. Its reduced electron density due to the fluorine substituents would likely make it a poor diene. However, its non-aromatic precursors are key intermediates in cycloaddition pathways. acs.org

Ring-Opening Reactions

Direct ring-opening reactions of this compound are not extensively documented under standard organic synthesis conditions. However, its reactivity under specific circumstances, particularly in organometallic chemistry, demonstrates the labilization of its ring bonds.

The reaction of this compound with the labile triosmium cluster, [Os₃(CO)₁₀(CH₃CN)₂], results in the cleavage of C–H, N–H, and C–F bonds even under mild conditions. This interaction leads to the formation of a non-aromatic stabilized form of the pyrrole, [Os₃H(NC₄H₂F₂)(CO)₁₀], where the pyrrole ring is opened and coordinated to the metal cluster. Further thermolysis of this complex can lead to more complex rearrangements and C-F bond activation, highlighting the significant electronic perturbation of the pyrrole ring by the fluorine substituents and its susceptibility to bond cleavage when interacting with transition metals.

In the context of supramolecular chemistry, the formation of calix[n]pyrroles from this compound and acetone (B3395972) can be influenced by acidic conditions. Strong acids are known to protonate the pyrrole ring, which can facilitate the reverse reaction—ring opening of the macrocyclic intermediates. This susceptibility to ring opening is particularly noted in strained macrocycles, where acid catalysis can favor the disassembly of the larger structure back to its pyrrole constituents.

Conformational Changes and Reactivity

The fluorine substituents in this compound have a profound effect on the molecule's stability and electronic reactivity, which in turn dictates its behavior in chemical reactions and its conformational preferences when incorporated into larger systems.

Computational studies have been conducted to determine the relative stability and reactivity of various fluorinated pyrroles. Among the difluoropyrrole (B8296657) isomers, 3,4-difluoropyrrole is identified as the least stable. The relative energies, including zero-point energy (ZPE), and enthalpies compared to the most stable isomer, 2,4-difluoropyrrole, are detailed in the table below.

| Isomer | Relative Energy (ΔE) (kcal/mol) | Relative Energy with ZPE (ΔE₀) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) |

|---|---|---|---|

| 2,4-F₂Py | 0.00 | 0.00 | 0.00 |

| 2,5-F₂Py | 0.31 | 0.31 | 0.31 |

| 2,3-F₂Py | 2.51 | 2.51 | 2.51 |

| 3,4-F₂Py | 3.05 | 3.05 | 3.05 |

Global reactivity descriptors have also been calculated, providing insight into the electronic nature of 3,4-difluoropyrrole. These parameters help in predicting its reactivity towards electrophiles and nucleophiles.

| Compound | Chemical Potential (μ) | Hardness (η) | Electrophilicity (ω) |

|---|---|---|---|

| Pyrrole | -3.14 | 5.47 | 0.90 |

| 3,4-Difluoropyrrole | -3.83 | 5.39 | 1.36 |

The increased electrophilicity index (ω) of 3,4-difluoropyrrole compared to the parent pyrrole indicates its enhanced character as an electrophile, a direct consequence of the electron-withdrawing fluorine atoms. This property is exploited in its use as a building block for more complex molecules. For instance, 3,4-difluoropyrrole undergoes oxidative condensation with various aromatic aldehydes to form β-octafluorocorroles. The resulting fluorinated corrole (B1231805) ligands are significantly more electron-deficient than their non-fluorinated analogs, as demonstrated by the positive shift in the oxidation half-wave potentials of their metal complexes.

When incorporated into larger macrocycles like calix[n]pyrroles, the conformational dynamics become critical. While detailed conformational analysis of the monomer is limited, studies on calixpyrroles derived from it show that the pyrrole units can adopt various orientations (cone, 1,2-alternate, 1,3-alternate, partial cone), which dictates their anion binding properties. Temperature-dependent ¹⁹F NMR studies on copper complexes of octafluorocorroles suggest the presence of a thermally accessible paramagnetic excited state, indicating that the fluorine atoms influence the electronic and potentially the conformational states of these complex systems.

Derivatization and Functionalization

Formation of Pyrrole-Containing Heterocyclic Systems

Pyrrolyl-benzimidazoles

Pyrrolyl-benzimidazoles are a class of compounds where a pyrrole (B145914) ring is attached to a benzimidazole (B57391) scaffold. A common synthetic route to such structures involves the condensation of a pyrrole-2-carbaldehyde with a substituted benzene-1,2-diamine. This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and aromatization to yield the final benzimidazole product.

While specific examples starting directly from 3,4-difluoro-1H-pyrrole are not prominently documented in the reviewed literature, a plausible pathway can be proposed. This would involve the initial formylation of this compound to produce this compound-2-carbaldehyde. This fluorinated aldehyde could then be reacted with an o-phenylenediamine. The electron-withdrawing fluorine atoms would be expected to enhance the electrophilicity of the aldehyde carbon, potentially facilitating the initial condensation step. However, these same electronic effects would decrease the nucleophilicity of the intermediate, possibly requiring tailored reaction conditions to promote the final cyclization. A general scheme for this proposed synthesis is outlined below.

Table 1: Proposed Synthesis of 2-(3,4-difluoro-1H-pyrrol-2-yl)-1H-benzimidazole

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Vilsmeier-Haack or other formylating agent | This compound-2-carbaldehyde | Electrophilic Substitution |

Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds containing a fused pyrrole and pyridine (B92270) ring. The synthesis of these scaffolds can often be achieved through annulation reactions, such as the Friedländer synthesis. wikipedia.orgresearchgate.netnih.govnih.govorganic-chemistry.org The classical Friedländer annulation involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone) in the presence of an acid or base catalyst. wikipedia.orgorganic-chemistry.org

To apply this methodology to a 3,4-difluoropyrrole core, one would first need to synthesize a suitably functionalized precursor, such as 2-amino-4,5-difluoro-1H-pyrrole-3-carbaldehyde. The synthesis of such a multifunctionalized pyrrole presents a significant synthetic challenge due to the specific regiochemistry required. Once obtained, this aminopyrrole-carbaldehyde could be condensed with a ketone (e.g., cyclohexanone) under Friedländer conditions to construct the fused pyridine ring, yielding a difluorinated pyrrolo[2,3-b]pyridine derivative. The existence of related structures like 5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one suggests that such fluorinated pyrrolopyridine systems are synthetically accessible.

Table 2: General Friedländer Synthesis of a Difluorinated Pyrrolopyridine

| Precursor 1 | Precursor 2 | Product Class | Common Catalysts |

|---|

Spiro Pyrrole Derivatives

Spiro-fused heterocyclic systems containing a pyrrole ring are of significant interest in medicinal chemistry. psu.edu A powerful method for their construction is the 1,3-dipolar cycloaddition reaction. rhhz.netrsc.orgrsc.org This reaction typically involves an azomethine ylide, which acts as a 1,3-dipole, and a dipolarophile, such as an activated alkene. rhhz.net For instance, spiro[indoline-3,2′-pyrrolidine] scaffolds can be synthesized from the reaction of an azomethine ylide, generated in situ from an isatin (B1672199) and an α-amino acid, with an electron-deficient alkene. rhhz.netrsc.org

A strategy to incorporate a 3,4-difluoropyrrole moiety into a spiro system could involve its use in either the dipole or dipolarophile component. For example, a difluorinated maleimide, derived from 3,4-difluoropyrrole, could serve as a highly reactive dipolarophile in a [3+2] cycloaddition with an azomethine ylide. Alternatively, a strategy analogous to the synthesis of CF3-containing spiro[pyrrolidin-3,2′-oxindole] could be envisioned. rsc.org This would involve the condensation of a functionalized 3,4-difluoropyrrole derivative with an isatin to form a novel fluorinated 1,3-dipole, which would then react with a suitable dipolarophile to furnish the spirocyclic product with high diastereoselectivity. rsc.org

Table 3: General Approaches to Spiro-Difluoropyrrole Derivatives

| Approach | Key Fluorinated Intermediate | Reaction Partner | Product Type |

|---|---|---|---|

| Dipolarophile Route | 3,4-Difluoromaleimide | Azomethine Ylide | Spiro[pyrrolidine-3,3'-pyrrolo]dione |

Synthesis of Polyfluoroalkylpyrroles and -Porphyrins

The use of this compound as a building block for creating larger, fluorinated macrocycles like porphyrins and calixpyrroles is a significant area of its application. The fluorine atoms enhance the stability of the final macrocycles and modulate their electronic properties, which is particularly useful for applications such as anion recognition. epdf.pubresearchgate.net

A well-established method for porphyrin synthesis, the Lindsey condensation, has been successfully applied using this compound. rsc.org This acid-catalyzed reaction involves the condensation of the difluoropyrrole (B8296657) with an aldehyde, such as various substituted benzaldehydes. rsc.org Depending on the stoichiometry and reaction conditions, this method can produce porphyrins with varying degrees of fluorination. For example, condensation of 3,4-difluoropyrrole with benzaldehyde (B42025) can yield octafluoro-meso-tetraphenylporphyrin. epdf.pubrsc.org Similarly, the condensation of 3,4-difluoropyrrole with acetone (B3395972) under acid catalysis leads to the formation of octafluorocalix dntb.gov.uapyrrole. epdf.pubresearchgate.net The reaction to form these fluorinated calixpyrroles is noted to be considerably slower than the non-fluorinated analogue. researchgate.net The use of 3,4-difluoropyrrole is considered advantageous as the electron-withdrawing groups are expected to enhance the stability of both the starting material and the resulting macrocyclic products.

Table 4: Synthesis of Fluorinated Macrocycles from this compound

| Reactant 1 | Reactant 2 | Product | Catalyst | Reference |

|---|---|---|---|---|

| This compound | Substituted Benzaldehyde | β-Octafluoro-meso-tetraarylporphyrin | Boron trifluoride etherate | rsc.org |

| This compound | Acetone | Octafluorocalix dntb.gov.uapyrrole | Acid (e.g., Methanesulfonic acid) | epdf.pubresearchgate.net |

Synthesis of Pyrrole Analogs of Stilbenes

Pyrrole analogs of stilbenes are compounds that feature a 1-[2-aryl(hetaryl)vinyl]pyrrole structure. These molecules are essentially N-vinylated pyrroles, where the vinyl group is further substituted with an aromatic or heteroaromatic ring. The synthesis of these compounds relies on methods for the N-vinylation of the pyrrole ring.

A review of synthetic methods for such systems highlights several approaches. researchgate.net One common method is the direct N-vinylation of the pyrrole nitrogen with an activated alkyne, such as a phenylacetylene (B144264) derivative, often catalyzed by a base. The nucleophilicity of the pyrrole nitrogen is crucial for this reaction. In the case of this compound, the strong electron-withdrawing effect of the fluorine atoms significantly reduces the nucleophilicity of the nitrogen atom, making direct N-vinylation challenging under standard conditions. More forceful conditions or highly reactive vinylating agents might be necessary to achieve the desired transformation. Alternative strategies, such as transition-metal-catalyzed cross-coupling reactions, could also be explored to construct the N-vinyl bond on the electron-deficient difluoropyrrole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule and the local electronic environment of specific atomic nuclei. For this compound, NMR studies involving ¹H, ¹³C, and ¹⁹F nuclei are particularly informative.

Proton NMR (¹H NMR) spectroscopy of this compound reveals the chemical environment of the hydrogen atoms attached to the pyrrole ring and the nitrogen atom. A study reported the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz. nsf.gov The spectrum shows two distinct signals corresponding to the two types of protons in the molecule: the N-H proton and the two equivalent C-H protons at positions 2 and 5. The C-H protons appear as a doublet, indicating coupling to the adjacent fluorine atoms. nsf.gov The N-H proton signal is observed as a broad triplet. nsf.gov

| Chemical Shift (δ) ppm | Proton Assignment | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| 7.22 | N-H | Broad Triplet (br t) | - |

| 6.39 | C2-H, C5-H | Doublet (d) | 3.4 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. In the case of this compound, the spectrum is characterized by the influence of the attached fluorine atoms, which causes splitting of the carbon signals due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). A study using deuterated chloroform as a solvent at 126 MHz identified two primary signals. nsf.gov The carbon atoms directly bonded to fluorine (C3 and C4) appear as a doublet of doublets at approximately 139.1 ppm, showing a large one-bond C-F coupling constant (¹JCF) and a smaller two-bond C-F coupling constant (²JCF). nsf.gov The C2 and C5 carbons, which are not directly attached to fluorine, resonate further upfield at around 100.4 ppm, also appearing as a doublet of doublets due to two-bond and three-bond C-F couplings. nsf.gov

| Chemical Shift (δ) ppm | Carbon Assignment | Multiplicity | Coupling Constants (J) Hz |

|---|---|---|---|

| 139.1 | C3, C4 | Doublet of Doublets (dd) | ¹JCF = 237.8, ²JCF = 11.8 |

| 100.4 | C2, C5 | Doublet of Doublets (dd) | ²JCF = 21.4, ³JCF = 3.9 |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org Given that ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides clear and informative spectra. wikipedia.org The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap. magritek.com For this compound, the two fluorine atoms are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum. In a CDCl₃ solvent at 471 MHz, this signal appears at approximately -180.92 ppm. nsf.gov

| Chemical Shift (δ) ppm | Fluorine Assignment |

|---|---|

| -180.92 | C3-F, C4-F |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for producing gas-phase ions from thermally labile molecules in solution without causing significant fragmentation. nih.govwiley-vch.de In ESI-MS, the analyte solution is passed through a highly charged capillary, creating a fine spray of charged droplets. wiley-vch.de As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions that can be analyzed by the mass spectrometer. researchgate.net This method is often coupled with High-Resolution Mass Spectrometry to obtain precise mass measurements.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of a molecule's elemental formula from its exact mass. Unlike nominal mass spectrometry, which provides an integer mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com

For this compound, the theoretical monoisotopic mass can be calculated from the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, and ¹⁴N). This calculated exact mass is a critical value for confirmation by HRMS analysis. Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the nominal mass of the molecule to be m/z 103.0. nsf.gov

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₃F₂N | nih.gov |

| Theoretical Monoisotopic Mass | 103.02335542 Da | nih.gov |

| Observed Nominal Mass (GC-MS) | 103.0 m/z | nsf.gov |

Advanced Spectroscopic Analysis and Characterization of 3,4 Difluoro 1h Pyrrole

The characterization of 3,4-difluoro-1H-pyrrole, a key heterocyclic building block, relies on a suite of advanced spectroscopic and analytical techniques. These methods provide critical insights into its molecular structure, electronic properties, and elemental composition. While this compound is often synthesized as an intermediate for more complex structures like porphyrins and BODIPY dyes, its own analytical signature is fundamental. scbt.comnsf.govutexas.edu

Structural Analysis and Computational Chemistry

X-ray Crystallographyscispace.comnih.gov

X-ray crystallography is a powerful technique that allows for the precise determination of the atomic and molecular structure of a crystal. For 3,4-difluoro-1H-pyrrole, crystallographic studies have been essential in establishing its solid-state conformation. scispace.com The Cambridge Structural Database (CSD), a repository for small-molecule crystal structures, contains the crystallographic data for this compound under the deposition number CCDC 265487. nih.gov

The molecular structure of this compound was determined by single-crystal X-ray diffraction analysis. This experimental technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice, allowing for the calculation of bond lengths, bond angles, and torsion angles. While specific details of the data collection and refinement for this compound require accessing the specific crystallographic information file (CIF), the availability of the CCDC deposition number confirms that such an analysis has been performed and the data is publicly accessible.

The crystal structure of this compound reveals the precise geometry of the molecule in the solid state. The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is expected to be essentially planar. The fluorine atoms are substituted at the 3 and 4 positions of this ring. The crystal packing is determined by the various intermolecular forces that hold the molecules together in a regular, repeating arrangement. These forces can include hydrogen bonding involving the N-H group of the pyrrole ring and weaker interactions such as dipole-dipole and van der Waals forces. A detailed description of the crystal packing, including intermolecular contacts and hydrogen bonding parameters, would be contained within the full crystallographic report associated with CCDC 265487.

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. This method provides a powerful way to understand the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. While a specific Hirshfeld surface analysis for this compound has not been explicitly detailed in the readily available literature, this type of analysis is commonly performed in conjunction with single-crystal X-ray diffraction studies of fluorinated organic molecules to understand the role of fluorine in directing the crystal packing.

Theoretical Investigations

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties. For this compound, theoretical investigations can shed light on its electronic structure, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of this compound, calculate its vibrational frequencies, and determine various electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These calculations are invaluable for understanding the reactivity of the molecule and the influence of the fluorine substituents on the electronic nature of the pyrrole ring. Studies on related fluorinated pyrroles have demonstrated the utility of DFT in providing insights into their conformational properties.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules, such as electronic absorption spectra. By performing TD-DFT calculations, it is possible to predict the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. This allows for a theoretical interpretation of the UV-Vis spectrum of this compound and an understanding of the nature of the electronic excitations. While specific TD-DFT studies on this compound are not widely reported, the methodology is well-established for predicting the spectral properties of organic molecules.

Ground State Electronic Structure Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the ground state electronic structure of fluorinated pyrroles. Calculations, often employing the B3LYP functional with basis sets like 6-311++G**, have been used to determine the energetics and structural properties of these compounds. nih.gov For instance, the stability of various fluoropyrrole isomers has been computationally assessed, revealing that for difluoropyrroles, there can be a significant energy difference between the most and least stable isomers. nih.gov

The introduction of fluorine atoms to the pyrrole ring significantly influences the electronic distribution. nih.gov These calculations are crucial for understanding the charge transfer and site selectivity of the molecule, which are important factors in its chemical reactivity. nih.gov Studies have shown that the N-H bond and the fluorine atoms are key sites for electrophilic and nucleophilic attacks, respectively. nih.gov

The planarity of the pyrrole ring is a key feature of its ground state structure. Computational studies on fluorinated pyrrole oligomers have shown that fluorination can lead to a planarization of the molecule. acs.org This is significant because a planar, conjugated structure is often associated with enhanced electronic properties, which is relevant for applications in conducting polymers. acs.orgtsijournals.com

Conformational Analysis (Ground and Excited States)

Conformational analysis of fluorinated pyrrole derivatives has been performed using computational methods to understand their structural preferences in both the ground and excited states. mdpi.com For substituted pyrroles, the orientation of the substituent relative to the pyrrole ring can significantly impact the molecule's properties. mdpi.com

DFT and Time-Dependent DFT (TD-DFT) calculations are employed to find the minimum energy conformers. mdpi.com These studies have shown that for some pyrrole derivatives, there is only a small energy difference between various conformers in both the ground and excited states. mdpi.com This suggests a degree of conformational flexibility. The planarity of the pyrrole ring is a recurring theme, with calculations indicating that a flat structure is often the most stable, allowing for significant π-electronic coupling between the ring and any substituents. mdpi.com

The conformational properties of fluorinated proline derivatives, which contain a pyrrolidine (B122466) ring (a saturated form of pyrrole), have also been extensively studied. acs.orgnih.gov These studies, while not directly on this compound, provide insights into how vicinal difluorination affects ring pucker and conformational preferences, which can be relevant to understanding the behavior of the unsaturated pyrrole ring. acs.orgnih.gov

Molecular Orbitals (HOMO-LUMO energy gap)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that influences a molecule's reactivity and the wavelength of light it can absorb. schrodinger.com

For this compound and its derivatives, the HOMO-LUMO gap has been a focus of computational studies. nih.govacs.org DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.netscience.gov The introduction of fluorine atoms, being highly electronegative, can significantly alter the energy levels of the HOMO and LUMO. acs.org Specifically, fluorination has been shown to increase both the ionization energies and electron affinities of polypyrrole, which corresponds to a lowering of both the HOMO and LUMO energy levels. acs.org

Studies on fluorinated pyrrole oligomers have shown that fluorination can lead to a reduction in the band gap. acs.org This is particularly true for pyrroles, where the parent, unsubstituted polymer is often non-planar and disordered. acs.org A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which is a desirable property for applications in organic electronics. acs.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Polypyrrole (Perfluorinated) | -6.20 | -2.75 | 3.45 | (TD)B3P86-30%/6-31G | acs.org |

| Polypyrrole (Unsubstituted) | -5.30 | -1.27 | 4.03 | (TD)B3P86-30%/6-31G | acs.org |

Dipole Moment Calculations

The dipole moment plays a crucial role in the self-assembly of molecules and their solubility in organic solvents. nih.gov A larger dipole moment can lead to stronger intermolecular interactions and better solubility in polar solvents. nih.gov

| Compound/System | Calculated Dipole Moment Property | Significance | Computational Approach | Reference |

|---|---|---|---|---|

| Pyrrole-substituted BODIPY dyes | Ratio of excited to ground state dipole moments (μe/μg) calculated. | Indicates change in polarity upon electronic excitation, affecting solvatochromic behavior. | Based on Lippert-Mataga equations. | ias.ac.in |

| Designed Thieno[3,4-c]pyrrole-4,6-dione Core-Based Molecules | Dipole moments calculated in gaseous and solvent phases. | Higher dipole moments enhance self-assembly and solubility in organic solvents for OSC applications. | MPW1PW91 functional. | nih.gov |

Solvatochromic Studies

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect provides valuable information about the interactions between a solute and the surrounding solvent molecules. nih.gov While direct solvatochromic studies on this compound are not detailed in the provided search results, the principles and methodologies are well-established for related compounds.

The study of solvatochromism often involves measuring the absorption or emission spectra of a compound in a series of solvents with varying polarities. nih.gov The shifts in the spectral bands are then correlated with solvent polarity scales, such as the ET(30) scale developed by Reichardt. mdpi.com Such studies can reveal changes in the dipole moment of a molecule upon electronic excitation and provide insights into the nature of solute-solvent interactions. mdpi.com

For example, in the context of BODIPY dyes substituted with pyrrole, solvatochromic studies have been conducted to understand how solvent polarity affects their photophysical properties. mdpi.comresearchgate.net These studies often employ computational models, like the Polarizable Continuum Model (PCM), to simulate the solvent environment and predict the spectral shifts. mdpi.com

Advanced Applications of 3,4 Difluoro 1h Pyrrole and Its Derivatives

Medicinal Chemistry Applications

The 3,4-difluoro-1H-pyrrole core is a key component in a diverse range of compounds with significant therapeutic potential. acs.orgnih.gov The introduction of the difluoro-pyrrole motif can modulate key physicochemical properties such as lipophilicity and basicity, which are critical for drug-like characteristics. worktribe.com

Design of Kinase Inhibitors

Kinases are a critical class of enzymes often implicated in proliferative diseases, making them a prime target for drug development. The difluorophenyl moiety, a common feature in derivatives of this compound, has been shown to be crucial for potent inhibitory activity against certain kinases.

One area of investigation involves the development of inhibitors for Rho-kinase, a target in cardiovascular and neurological diseases. A potent and selective Rho-kinase inhibitor was developed incorporating a 7-azaindole (B17877) moiety linked to a 3,5-difluoro-4-hydroxyphenyl group. researchgate.net While not a direct derivative of this compound, this highlights the importance of the difluorophenyl ether linkage in achieving high potency.

Another significant target is the PIM kinase family, which is overexpressed in many cancers. Researchers have developed potent and selective PIM kinase inhibitors based on a 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, inspired by marine alkaloids. nih.gov These efforts underscore the utility of pyrrole-based scaffolds in designing kinase inhibitors. Furthermore, pyrrole (B145914) indolin-2-one derivatives have been extensively studied as kinase inhibitors, with substitutions on the pyrrole ring playing a key role in their activity and selectivity against targets like VEGFR-2 and PDGFRβ. cancertreatmentjournal.com

A notable example of a difluorophenyl-containing kinase inhibitor is BMS-265246, a potent and selective inhibitor of CDK1/cycB and CDK2/cycE. The 2,6-difluorophenyl substitution was found to be critical for its high inhibitory activity. researchgate.net

Table 1: Examples of Kinase Inhibitors with Difluoro-Aromatic Moieties

| Compound/Scaffold | Target Kinase(s) | Key Structural Feature | Reference |

| BMS-265246 | CDK1/cycB, CDK2/cycE | 2,6-Difluorophenyl | researchgate.net |

| 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidine-2,4-diamine | Rho-kinase | 3,5-Difluorophenyl | researchgate.net |

| 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives | PIM kinases | Pyrrolopyrazinone scaffold | nih.gov |

| Pyrrole indolin-2-one derivatives | VEGFR-2, PDGFRβ | Pyrrole indolin-2-one | cancertreatmentjournal.com |

Anticancer/Antiproliferative Agents

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound have shown significant promise in this area. nih.gov

A key breakthrough was the discovery of a difluorinated analogue, compound 88 , which was synthesized using this compound. nih.gov This compound acts as a pharmacological chaperone, stabilizing the oncogenic p53 mutant Y220C, a target in various cancers. Compound 88 demonstrated a potent in vitro affinity with a dissociation constant (Kd) of 320 nM, representing a significant advancement in the search for drug candidates targeting this specific p53 mutation. nih.gov

Other research has focused on different pyrrole-based scaffolds. For example, a series of 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives were synthesized and evaluated for their anticancer activity. These compounds showed selectivity towards cancer cells over normal cells. researchgate.net Similarly, 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives have been investigated as potential anticancer agents, with some compounds showing antiproliferative activity comparable to paclitaxel. nih.gov

Furthermore, the compound 4-[2-(3,4-Difluoro-phenyl)-5-phenyl-1H-pyrrol-3-yl]-pyridine (CHEMBL91630) has been identified as having potential anticancer properties due to the specific arrangement of its aromatic rings and the presence of fluorine. ontosight.ai

Table 3: Anticancer Activity of Selected this compound Derivatives and Analogues

| Compound/Derivative | Mechanism of Action/Target | Key Findings | Reference |

| Compound 88 | Stabilizes p53-Y220C mutant | Kd = 320 nM | nih.gov |

| 3-Substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives | Cell proliferation inhibition | Selective cytotoxicity towards cancer cells | researchgate.net |

| 3-Substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives | Antiproliferative | Activity comparable to Paclitaxel | nih.gov |

| 4-[2-(3,4-Difluoro-phenyl)-5-phenyl-1H-pyrrol-3-yl]-pyridine | Potential anticancer properties | Interferes with cellular signaling or DNA replication | ontosight.ai |

Anti-inflammatory Agents

Pyrrole-containing compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The incorporation of a 3,4-difluorophenyl group into a pyrrole scaffold has been explored as a strategy to develop new anti-inflammatory agents. ontosight.ai

The compound 4-[2-(3,4-Difluoro-phenyl)-5-phenyl-1H-pyrrol-3-yl]-pyridine (CHEMBL91630) has been noted for its potential anti-inflammatory activities, likely through the inhibition of key enzymes in the inflammatory cascade. ontosight.ai Research on N-pyrrolylcarboxylic acids has led to the identification of potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov While not all of these are difluorinated, they establish the pyrrole core as a valid starting point for anti-inflammatory drug design. For instance, a series of pyrrolopyridines and pyrrolopyridopyrimidines were synthesized, with some showing significant anti-inflammatory activity comparable to diclofenac. nih.gov

Table 4: Anti-inflammatory Potential of Pyrrole Derivatives

| Compound/Derivative Class | Proposed Mechanism/Target | Key Findings | Reference |

| 4-[2-(3,4-Difluoro-phenyl)-5-phenyl-1H-pyrrol-3-yl]-pyridine | Inhibition of inflammatory enzymes | Potential anti-inflammatory properties | ontosight.ai |

| N-pyrrolylcarboxylic acids | COX-2 inhibition | Potent and selective COX-2 inhibitors | nih.gov |

| Pyrrolopyridines and pyrrolopyridopyrimidines | Anti-inflammatory | Activity comparable to diclofenac | nih.gov |

Neuroprotective Agents

The development of agents to protect neurons from damage is a critical area of research for treating neurodegenerative diseases. Certain pyridine (B92270) and pyrrole compounds have shown potential as neuroprotective agents. ontosight.ai

The compound 4-[2-(3,4-Difluoro-phenyl)-5-phenyl-1H-pyrrol-3-yl]-pyridine (CHEMBL91630) has been highlighted for its potential neuroprotective effects. ontosight.ai The unique structure of this molecule, including the difluorophenyl group, may contribute to its ability to modulate pathways involved in neurodegeneration.

Other research has focused on the antioxidant properties of pyrrole derivatives as a mechanism for neuroprotection. For example, pyrrole-chalcone compounds have been shown to have free radical scavenging properties, which could help alleviate oxidative stress, a key factor in many neurodegenerative diseases. researchgate.net While not directly involving this compound, these studies provide a rationale for exploring fluorinated pyrroles in the context of neuroprotection. Another approach involves the development of iron chelators, as altered iron homeostasis is implicated in neurodegenerative diseases like Alzheimer's. Derivatives of the iron chelator deferiprone (B1670187) have been shown to be potent in reducing oxidative stress and preventing nerve cell death. nih.gov

Table 5: Pyrrole Derivatives with Potential Neuroprotective Effects

| Compound/Derivative Class | Proposed Mechanism of Action | Key Findings | Reference |

| 4-[2-(3,4-Difluoro-phenyl)-5-phenyl-1H-pyrrol-3-yl]-pyridine | Modulation of neurodegenerative pathways | Potential neuroprotective effects | ontosight.ai |

| Pyrrole-chalcones | Antioxidant, free radical scavenging | Potential to alleviate oxidative stress | researchgate.net |

| Deferiprone derivatives | Iron chelation, reduction of oxidative stress | Potent prevention of nerve cell death | nih.gov |

Probes for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology and neuroscience. The development of novel PET probes is essential for visualizing and quantifying biological targets in vivo. The radionuclide fluorine-18 (B77423) (¹⁸F) is a commonly used positron emitter for PET, making fluorinated compounds like derivatives of this compound attractive candidates for developing new PET tracers.

Pyrrole-imidazole polyamides, which are DNA-binding small molecules, have been successfully radiolabeled with ¹⁸F for in vivo imaging with PET. nih.gov In these studies, an ¹⁸F-labeled fluorobenzaldehyde was attached to the polyamide structure, demonstrating the feasibility of using fluorinated aromatic moieties in PET probes. nih.gov While this does not directly use the this compound scaffold, it establishes a precedent for imaging pyrrole-containing molecules with PET.

The use of 3,4-difluoropyrrole has also been envisioned in the synthesis of more complex macrocycles like cyclo[n]pyrroles, which could potentially be adapted for imaging applications. google.com The synthesis of tetrafluorinated dipyrromethanes from 3,4-difluoropyrrole is a step towards creating fluorinated porphyrins, which have applications in both therapy and diagnostics. mdpi.com

Table 6: Applications of Fluorinated Pyrrole-Related Compounds in PET Imaging

| Compound Class | Application | Key Feature | Reference |

| ¹⁸F-labeled Pyrrole-imidazole polyamides | In vivo DNA imaging | ¹⁸F radiolabeling for PET | nih.gov |

| Cyclo[n]pyrroles | Potential for imaging agents | Synthesized from 3,4-difluoropyrrole | google.com |

| Tetrafluorinated dipyrromethanes | Precursors to fluorinated porphyrins | Synthesized from 3,4-difluoropyrrole | mdpi.com |

Drug Design and Optimization

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. nih.govresearchgate.net Fluorinated pyrroles are of particular interest for their biological and pharmacokinetic properties. rsc.org The use of this compound as a structural motif offers several advantages in drug design and optimization by modulating key molecular properties. worktribe.com

The primary influence of the fluorine atoms stems from their high electronegativity. This strong electron-withdrawing effect can significantly alter the acidity (pKa) of the pyrrole N-H group, which in turn modifies its ability to act as a hydrogen bond donor in interactions with biological targets like proteins and enzymes. Furthermore, replacing hydrogen atoms with fluorine can block sites of metabolic oxidation, a common pathway for drug degradation in the body. This can lead to improved metabolic stability and a longer biological half-life. researchgate.netnih.gov

In a study on pyrrole-2-carboxamide derivatives designed as inhibitors for tuberculosis treatment, it was found that pyrrole moieties bearing electron-withdrawing groups, such as fluorine, were optimal for metabolic stability. nih.gov Specifically, phenyl groups with 2,4-difluoro substitutions showed superior stability. nih.gov This underscores the potential of incorporating the 3,4-difluoropyrrole scaffold to enhance the durability of drug candidates. While direct fluorination of some pyrrole substrates can be challenging and may lead to polymerization, the use of this compound as a starting building block circumvents this issue, providing a reliable route to these valuable structures. worktribe.comresearchgate.net

Table 1: Influence of 3,4-Difluoro Substitution on Molecular Properties in Drug Design

| Property | Effect of Difluorination | Rationale |

|---|---|---|

| Target Binding | Modulated hydrogen bonding | Increased acidity of the pyrrole N-H bond alters donor strength. |

| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, blocking oxidative metabolism at the 3 and 4 positions. nih.gov |

| Lipophilicity | Increased | Fluorine substitution generally increases the lipophilicity of a molecule, which can affect membrane permeability. researchgate.net |

| Conformation | Controlled | The stereoelectronic effects of fluorine can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape. |

Materials Science Applications

The unique electronic characteristics of this compound make it a valuable component in the synthesis of advanced functional materials. colab.ws Its derivatives have found utility in porphyrin chemistry, fluorescent dyes, anion sensing, and electronic materials.

Building Block for Porphyrin Synthesis

Porphyrins are large macrocyclic compounds with a wide range of applications, including catalysis, photodynamic therapy, and as sensitizers in solar cells. The properties of porphyrins can be finely tuned by adding substituents to their periphery. This compound serves as a crucial precursor for creating β-octafluoroporphyrins through condensation reactions. researchgate.netresearchgate.net

The introduction of eight fluorine atoms onto the porphyrin core has a profound impact on its electronic structure. unl.edu Key effects include:

Increased Electron Deficiency: The fluorine atoms withdraw electron density from the porphyrin ring, making it significantly more electron-poor. This results in a remarkable increase in the oxidation potentials of the porphyrin. researchgate.netacs.org

Planar Structure: Unlike bulkier halogen atoms like chlorine or bromine which can cause significant distortion, the small size of fluorine atoms allows the porphyrin macrocycle to remain nearly planar. researchgate.netunl.edu

Spectral Shifts: β-octafluoroporphyrins exhibit significant blue shifts in their UV-vis absorption spectra compared to their non-fluorinated or other halogenated counterparts. researchgate.netunl.edu

These modified properties enhance the catalytic efficiency of metalloporphyrins in oxidation reactions and alter their photophysical characteristics, making them a distinct class of planar, electron-deficient ligands for advanced materials. researchgate.netunl.edu

Development of Fluorescent BODIPY Dyes

BODIPY (boron-dipyrromethene) dyes are a major class of fluorescent probes known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. mdpi.com The core structure of a BODIPY dye is the dipyrromethene ligand, which is formed by the condensation of two pyrrole units. rsc.org

The properties of BODIPY dyes are highly dependent on their structure, and chemical modification is a key strategy for tuning their photophysical and electrochemical characteristics for various applications. mdpi.com Introducing fluorine atoms directly onto the BODIPY core is a powerful tool for this purpose. mdpi.comresearchgate.net Using this compound or its derivatives as the building blocks for BODIPY synthesis leads to core-fluorinated dyes with modified properties. bohrium.com

The electron-withdrawing nature of the fluorine atoms directly influences the electronic structure of the dye. researchgate.net This typically results in:

Tuned Absorption/Emission Wavelengths: Fluorination can shift the absorption and emission maxima, allowing for the creation of dyes for specific spectral windows. researchgate.net

Enhanced Photostability: The replacement of C-H bonds with stronger C-F bonds can increase the resistance of the dye to photobleaching. mdpi.comresearchgate.net

Modified Quantum Yields: The presence of fluorine can influence the balance between fluorescent decay and other non-radiative pathways, sometimes leading to significantly higher quantum yields. bohrium.comrsc.org

Modular synthesis approaches have been developed to create families of core-fluorinated BODIPYs, yielding new luminophores that combine high fluorescence with photosensitizing properties. mdpi.combohrium.com

Anion Receptor Chemistry

The pyrrole N-H group is an effective hydrogen bond donor, making pyrrole-containing molecules excellent candidates for anion receptors. The utility of this compound in this area is particularly noteworthy. The strong electron-withdrawing fluorine atoms polarize the adjacent N-H bond, increasing its acidity and making it a much stronger hydrogen bond donor. researchgate.net

This principle has been exploited in the synthesis of sophisticated anion receptors by using this compound as a building block. researchgate.netmq.edu.au Two prominent examples are octamethyloctafluorocalix unl.edupyrrole and 2,3-di(3',4'-difluoropyrrol-2'yl)quinoxaline. mq.edu.au

Studies have shown that these fluorinated receptors exhibit significantly enhanced binding affinities and selectivities for various anions compared to their non-fluorinated versions. mq.edu.auacs.orgnih.gov For instance, the affinity of 2,3-di(3',4'-difluoropyrrol-2'-yl)quinoxaline for the dihydrogen phosphate (B84403) anion (H₂PO₄⁻) was improved by three orders of magnitude compared to its non-fluorinated counterpart. mq.edu.au This dramatic improvement is accompanied by a visible color change, enabling its use as a "naked-eye" sensor for phosphate. researchgate.netmq.edu.au

Table 2: Comparison of Anion Binding Affinities (Kₐ in M⁻¹) for Fluorinated vs. Non-Fluorinated Receptors

| Anion | Octamethylcalix unl.edupyrrole | Octafluorocalix unl.edupyrrole | 2,3-di(pyrrol-2'-yl)quinoxaline | 2,3-di(3',4'-difluoropyrrol-2'-yl)quinoxaline |

|---|---|---|---|---|

| Cl⁻ | < 10 | 1,000 | 110 | 1,800 |

| H₂PO₄⁻ | 130 | 5,600 | 1,600 | > 10⁵ |

(Data sourced from studies in dichloromethane-d₂ and acetonitrile (B52724) solutions). mq.edu.auacs.orgnih.gov

Theoretical and experimental studies confirm that the enhanced affinity is due to the polarization of the pyrrole N-H groups, leading to stronger hydrogen bonding with the guest anion. researchgate.netirbbarcelona.org

Electronic Materials